molecular formula C12H9N3S B11881344 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine CAS No. 60467-66-5

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine

Cat. No.: B11881344
CAS No.: 60467-66-5
M. Wt: 227.29 g/mol
InChI Key: DBWAMAWISXDOCE-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that contains both a thiophene ring and a naphthyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine typically involves the condensation of appropriate precursors. One common method is the reaction of 2-aminonicotinic acid with thiophene-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure.

    Naphthyridine derivatives: Compounds such as 1,8-naphthyridine and 2-amino-1,8-naphthyridine share the naphthyridine ring structure.

Uniqueness

3-(Thiophen-2-yl)-1,8-naphthyridin-2-amine is unique due to the combination of both thiophene and naphthyridine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

60467-66-5

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

3-thiophen-2-yl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C12H9N3S/c13-11-9(10-4-2-6-16-10)7-8-3-1-5-14-12(8)15-11/h1-7H,(H2,13,14,15)

InChI Key

DBWAMAWISXDOCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=CS3

Origin of Product

United States

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